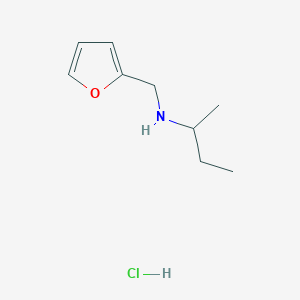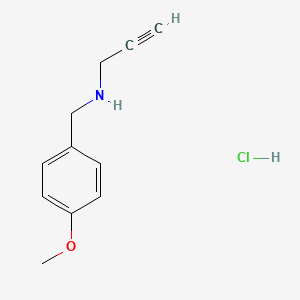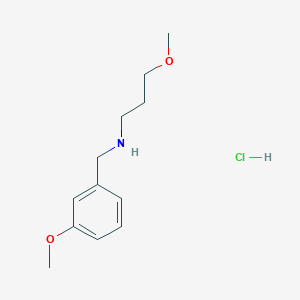![molecular formula C17H22ClNO B3086171 {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1158558-46-3](/img/structure/B3086171.png)
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Vue d'ensemble
Description
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a chemical compound with a linear formula of C17H22ClNO2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that could be involved in the synthesis include SN2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its linear formula C17H22ClNO2 . The compound contains a benzene ring, indicating the presence of a phenyl group . The benzyloxy group is attached to the phenyl group, and the propylamine group is attached to the methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the general reactions of amines and benzylic compounds. Amines can undergo reactions such as reduction of nitriles or amides and nitro compounds . Benzylic compounds are known for their susceptibility to oxidative degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 227.31 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of oil .Applications De Recherche Scientifique
Analytical and Environmental Studies
Heterocyclic Aromatic Amines Analysis
The study of heterocyclic aromatic amines, such as PhIP, involves analytical techniques that could be relevant for similar compounds like {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride. These techniques include liquid and gas chromatography coupled with mass spectrometry, enabling sensitive qualitative and quantitative analysis of carcinogenic or detoxification products in various matrices, including food products and biological samples (Teunissen et al., 2010).
Environmental Occurrence of Parabens
Parabens, sharing some functional group similarities with the subject compound, have been reviewed for their occurrence, fate, and behavior in aquatic environments. This review could offer insights into the environmental impact and behavior of similar compounds, emphasizing the need for understanding their stability, degradation, and potential for bioaccumulation (Haman et al., 2015).
Synthetic Chemistry Applications
Synthesis of Heterocyclic Compounds
The synthesis and structural properties of novel substituted thiazolidinones from reactions involving chloral and substituted anilines could be analogous to the reactivity and synthetic utility of this compound in generating heterocyclic compounds (Issac & Tierney, 1996).
Benzoxaboroles in Organic Synthesis
The review on benzoxaboroles, compounds related by their aromatic nature and potential for forming heterocycles, underscores the versatility of aromatic compounds in organic synthesis, including their biological activity and applications as building blocks in the synthesis of more complex molecules (Adamczyk-Woźniak et al., 2009).
Safety and Hazards
The safety information for {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride indicates that it is classified under GHS05 and GHS07, which represent corrosive and harmful substances respectively . The hazard statements include H302, H314, and H335, indicating that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
The future directions for the study and application of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride could involve further exploration of its synthesis and reactivity. The synthesis of amines is a significant area of study in organic chemistry, and the unique properties of benzylic compounds make them interesting subjects for research . Further studies could also explore the potential applications of this compound in various fields.
Propriétés
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h3-11,18H,2,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWMOFHDAMIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)


![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)





![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
amine hydrochloride](/img/structure/B3086172.png)
